molecular formula C12H12Br2O2 B15157679 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione CAS No. 816420-47-0

3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione

Cat. No.: B15157679
CAS No.: 816420-47-0
M. Wt: 348.03 g/mol
InChI Key: KKOSXXMAXNJYDN-UHFFFAOYSA-N
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Description

3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is a halogenated diketone derivative featuring a pentane-2,4-dione backbone substituted with a 2,5-dibromobenzyl group. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing bromine atoms, which influence both reactivity and physical properties. The diketone moiety (pentane-2,4-dione) is known for its enolic tautomerism and participation in condensation reactions, while the dibromophenyl group may enhance stability and enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

CAS No.

816420-47-0

Molecular Formula

C12H12Br2O2

Molecular Weight

348.03 g/mol

IUPAC Name

3-[(2,5-dibromophenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C12H12Br2O2/c1-7(15)11(8(2)16)6-9-5-10(13)3-4-12(9)14/h3-5,11H,6H2,1-2H3

InChI Key

KKOSXXMAXNJYDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=C(C=CC(=C1)Br)Br)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl and pentane-2,4-dione moieties contribute to its overall chemical behavior and potential biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous diketones with varying aromatic substituents (Table 1). Key differences arise in substitution patterns, electronic effects, and resulting physicochemical properties.

Table 1: Comparative Analysis of Pentane-2,4-dione Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione 2,5-dibromophenylmethyl C₁₂H₁₀Br₂O₂ High molecular weight; potential cross-coupling precursor
1-(3,5-Dibromophenyl)pentane-2,4-dione 3,5-dibromophenyl C₁₁H₈Br₂O₂ Isomeric bromine placement alters electronic effects
3-[(Trifluoromethylphenyl)methyl]pentane-2,4-dione Trifluoromethylphenyl C₁₃H₁₁F₃O₂ Enhanced lipophilicity; antidiabetic activity reported
3-(2,5-Dibenzenesulfonamidophenyl)pentane-2,4-dione Sulfonamidophenyl C₂₃H₂₀N₂O₆S₂ Base-sensitive; undergoes cleavage to form indole derivatives
Pentane-2,4-dione (parent compound) None C₅H₈O₂ Volatile; irritant; used as chelating agent
Reactivity and Stability
  • In contrast, sulfonamido-substituted derivatives (e.g., compound XIV in ) exhibit extreme base sensitivity, leading to cleavage of the diketone ring .
  • Synthetic Utility : Bromine substituents enable transition metal-catalyzed cross-coupling reactions, distinguishing the target compound from trifluoromethyl or sulfonamido analogs, which are more suited for biological applications or acid-catalyzed cyclizations .
Physical Properties
  • Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular weight and halogen bonding. For example, the sulfonamido derivative (XIV) melts at 163–164°C post-cleavage , while the parent pentane-2,4-dione is a liquid at room temperature .
  • Solubility : The dibromophenyl group likely reduces water solubility compared to the parent diketone but enhances solubility in organic solvents, facilitating use in synthetic organic chemistry.

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